Benzyl 4-(prop-2-ynyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is part of the piperazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of benzyl piperazine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The exact mechanism of action of benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is not well-defined. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Ability to bind to specific receptors, modulating their activity.
Signal Transduction: Influence on cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 4-prop-2-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)19-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2 |
InChI Key |
ZNRCOCGVSCLGLN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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